![molecular formula C14H10F2N2O2 B4580002 N-[4-(aminocarbonyl)phenyl]-2,5-difluorobenzamide](/img/structure/B4580002.png)

N-[4-(aminocarbonyl)phenyl]-2,5-difluorobenzamide

Descripción general

Descripción

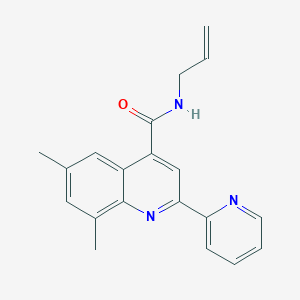

N-[4-(aminocarbonyl)phenyl]-2,5-difluorobenzamide, also known as DASA-58, is a small molecule inhibitor that has shown promising results in scientific research. It is a derivative of benzamide and has a molecular weight of 308.3 g/mol. DASA-58 is known for its ability to inhibit the activity of the calcium-activated chloride channel TMEM16A, which is involved in various physiological processes.

Aplicaciones Científicas De Investigación

Polymer Science Applications Research in polymer science has explored the synthesis and characterization of novel aromatic polyimides, involving compounds structurally related to N-[4-(aminocarbonyl)phenyl]-2,5-difluorobenzamide. These compounds have been polymerized with different anhydrides, demonstrating solubility in organic solvents and thermal stability with degradation temperatures ranging from 240°C to 550°C. These properties suggest their potential for high-performance materials (Butt et al., 2005).

Organic Synthesis and Catalysis In organic synthesis, methodologies leveraging the chemistry of compounds related to this compound have been developed for constructing complex molecules. One example includes the Pd-catalyzed benzylic C-H amidation in water, demonstrating an efficient strategy for synthesizing quinazolinones, showcasing the versatility of these compounds in synthetic organic chemistry (Hikawa et al., 2012).

Medicinal Chemistry and Drug Development In medicinal chemistry, derivatives structurally related to this compound have been explored for their therapeutic potential. For instance, anticonvulsant activity has been observed in some 4-aminobenzamides, highlighting the relevance of such compounds in developing new therapeutic agents (Clark et al., 1984).

Biosensor Development In biosensor technology, modified electrodes incorporating this compound related compounds have been developed for the determination of biomolecules. A study describes a biosensor based on a nanocomposite modified electrode for the electrocatalytic determination of glutathione, demonstrating the application of these compounds in electrochemical sensors (Karimi-Maleh et al., 2014).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-carbamoylphenyl)-2,5-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2O2/c15-9-3-6-12(16)11(7-9)14(20)18-10-4-1-8(2-5-10)13(17)19/h1-7H,(H2,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCVEARNLUPINK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC(=O)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4579929.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylnicotinamide](/img/structure/B4579944.png)

![3,9-bis(1,3-benzodioxol-5-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B4579955.png)

![4-({[(4-acetylphenyl)amino]carbonyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4579977.png)

![4-ethoxy-N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4579987.png)

![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4579996.png)